Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate
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Overview
Description
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a pyridine ring, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected amine. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Esterification: The acid chloride is then reacted with ethanol in the presence of a base such as triethylamine to form the ethyl ester.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like sodium bicarbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Reagents like halogens, nitrating agents, or organometallics can be used for substitution reactions on the pyridine ring.
Major Products Formed
Hydrolysis: Ethyl 2-amino-2-(pyridin-3-yl)acetate.
Deprotection: 2-Amino-2-(pyridin-3-yl)acetic acid.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The pyridine ring can interact with various enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-2-(pyridin-3-yl)acetate: Lacks the Boc protection.
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-2-yl)acetate: Similar structure but with a different pyridine ring position.
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate: Another positional isomer.
Uniqueness
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The Boc protection allows for selective deprotection, making it a valuable intermediate in multi-step syntheses.
Properties
Molecular Formula |
C14H20N2O4 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-3-ylacetate |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)11(10-7-6-8-15-9-10)16-13(18)20-14(2,3)4/h6-9,11H,5H2,1-4H3,(H,16,18) |
InChI Key |
VHBFGPXTGYELDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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